molecular formula C8H12FNO2 B15333209 (6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one

(6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one

Cat. No.: B15333209
M. Wt: 173.18 g/mol
InChI Key: HZELJNXSMOFDCC-UHFFFAOYSA-N
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Description

(6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one is a fluorinated pyrrolizine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and pyrrolizine derivatives.

    Fluorination: Introduction of the fluorine atom is achieved through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: The formation of the pyrrolizine ring is accomplished through cyclization reactions, which may involve intramolecular nucleophilic substitution or cycloaddition reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer oxygen-containing functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It may be utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxymethyl group may participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    (6R,7aS)-6-Chloro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    (6R,7aS)-6-Bromo-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one: Similar structure with a bromine atom instead of fluorine.

    (6R,7aS)-6-Methyl-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (6R,7aS)-6-Fluoro-7a-(hydroxymethyl)tetrahydro-1H-pyrrolizin-3(2H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics distinguish it from other similar compounds and make it a valuable candidate for various applications.

Properties

Molecular Formula

C8H12FNO2

Molecular Weight

173.18 g/mol

IUPAC Name

6-fluoro-8-(hydroxymethyl)-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one

InChI

InChI=1S/C8H12FNO2/c9-6-3-8(5-11)2-1-7(12)10(8)4-6/h6,11H,1-5H2

InChI Key

HZELJNXSMOFDCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CN2C1=O)F)CO

Origin of Product

United States

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